3-[1-[3-(3-Bromophenoxy)propanoyl]piperidin-3-yl]propanoic acid
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Overview
Description
3-[1-[3-(3-Bromophenoxy)propanoyl]piperidin-3-yl]propanoic acid is a complex organic compound that features a bromophenoxy group, a piperidinyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[3-(3-Bromophenoxy)propanoyl]piperidin-3-yl]propanoic acid typically involves multiple steps, starting with the preparation of the bromophenoxy intermediate. This intermediate is then reacted with piperidine and propanoic acid under specific conditions to form the final compound. Common reagents used in these reactions include bromine, phenol, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-[1-[3-(3-Bromophenoxy)propanoyl]piperidin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[1-[3-(3-Bromophenoxy)propanoyl]piperidin-3-yl]propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-[3-(3-Bromophenoxy)propanoyl]piperidin-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The bromophenoxy group may interact with enzymes or receptors, while the piperidinyl group may enhance the compound’s binding affinity and specificity. The propanoic acid moiety may contribute to the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromophenyl)propionic acid: Similar in structure but lacks the piperidinyl group.
3-(4-Bromophenyl)propionic acid: Similar but with the bromine atom in a different position.
Methyl 3-(3-bromophenyl)propionate: An ester derivative with similar structural features.
Uniqueness
3-[1-[3-(3-Bromophenoxy)propanoyl]piperidin-3-yl]propanoic acid is unique due to the presence of the piperidinyl group, which may enhance its biological activity and specificity compared to similar compounds. This structural feature makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-[1-[3-(3-bromophenoxy)propanoyl]piperidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO4/c18-14-4-1-5-15(11-14)23-10-8-16(20)19-9-2-3-13(12-19)6-7-17(21)22/h1,4-5,11,13H,2-3,6-10,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZGKBHCLPGGLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCOC2=CC(=CC=C2)Br)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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